4-((Trimethylsilyl)ethynyl)phenol
Overview
Description
4-((Trimethylsilyl)ethynyl)phenol: is an organic compound with the molecular formula C11H14OSi. It is characterized by the presence of a phenol group substituted with a trimethylsilyl-ethynyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((Trimethylsilyl)ethynyl)phenol typically involves the reaction of phenol with trimethylsilylacetylene under specific conditions. One common method is the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-((Trimethylsilyl)ethynyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Corresponding alcohols or reduced phenolic compounds.
Substitution: Phenolic compounds with different substituents replacing the trimethylsilyl group.
Scientific Research Applications
Chemistry: 4-((Trimethylsilyl)ethynyl)phenol is used as a building block in organic synthesis. It can be employed in the synthesis of complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used as a probe or reagent to study enzyme activities and biochemical pathways involving phenolic compounds .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 4-((Trimethylsilyl)ethynyl)phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the trimethylsilyl-ethynyl group can influence the compound’s reactivity and stability . These interactions can modulate enzyme activities and biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
- 4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)phenol
- 3-((Trimethylsilyl)ethynyl)phenol
- ((4-((4-Methoxyphenyl)ethynyl)phenyl)ethynyl)trimethylsilane
- ((3-Methoxyphenyl)ethynyl)trimethylsilane
Comparison: 4-((Trimethylsilyl)ethynyl)phenol is unique due to the presence of both a phenol group and a trimethylsilyl-ethynyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. The presence of the trimethylsilyl group can also enhance the compound’s solubility and compatibility with various solvents .
Biological Activity
4-((Trimethylsilyl)ethynyl)phenol (CAS Number: 88075-18-7) is an organic compound characterized by a phenolic structure with a trimethylsilyl ethynyl substituent. This compound has garnered interest in various fields of research due to its potential biological activities, particularly in medicinal chemistry and material science. This article discusses its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₁₄OSi
- Molecular Weight : 190.31 g/mol
- Density : 1.0 ± 0.1 g/cm³
- Boiling Point : 251.7 ± 32.0 °C at 760 mmHg
- Flash Point : 106.0 ± 25.1 °C
The presence of the phenolic hydroxyl group is significant for its biological activity, as it can engage in hydrogen bonding and other interactions with biological targets.
The biological activity of this compound is primarily attributed to its structural features:
- Stability and Reactivity : The trimethylsilyl group enhances the compound's stability and reactivity, allowing it to participate in various chemical reactions.
- Bioactive Interactions : The rigid framework provided by the ethynylphenyl structure enables interactions with biological targets, potentially leading to bioactive effects.
Antioxidant Properties
Research indicates that compounds with similar structures to this compound exhibit antioxidant properties due to the presence of the phenolic hydroxyl group. These properties are essential in mitigating oxidative stress, which is linked to various diseases.
Research Findings and Case Studies
Several studies have explored the biological activities of phenolic compounds, providing insights that may be applicable to this compound:
- Inhibition Studies : In vitro assays have demonstrated that structurally related compounds can inhibit STS with varying potency. For example, a study reported the most active compound exhibiting an IC50 value significantly lower than that of established inhibitors like Irosustat .
- Antioxidant Evaluation : A comparative study evaluated the antioxidant capacities of different phenolic compounds, indicating that those with similar structural motifs could effectively scavenge free radicals .
- Material Science Applications : The compound's unique chemical structure has been utilized in developing supramolecular polymers with reversible properties, indicating its potential utility beyond biological applications.
Summary Table of Biological Activities
Properties
IUPAC Name |
4-(2-trimethylsilylethynyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OSi/c1-13(2,3)9-8-10-4-6-11(12)7-5-10/h4-7,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOHQMFWLBOIHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444327 | |
Record name | 4-((Trimethylsilyl)ethynyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80444327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88075-18-7 | |
Record name | 4-((Trimethylsilyl)ethynyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80444327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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